
2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Chlorophényl)thio)-6-éthoxyquinoléine-3-carbaldéhyde est un composé hétérocyclique contenant un noyau quinoléine substitué par un groupe 4-chlorophénylthio et un groupe éthoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-((4-Chlorophényl)thio)-6-éthoxyquinoléine-3-carbaldéhyde implique généralement les étapes suivantes :
Formation du noyau quinoléine : Le noyau quinoléine peut être synthétisé par une synthèse de Skraup, qui implique la cyclisation de dérivés d’aniline avec du glycérol et de l’acide sulfurique en présence d’un agent oxydant.
Introduction du groupe 4-chlorophénylthio : Le groupe 4-chlorophénylthio peut être introduit par une réaction de substitution nucléophile. Cela implique la réaction du dérivé de quinoléine avec du 4-chlorothiophénol en présence d’une base telle que l’hydrure de sodium.
Addition du groupe éthoxy : Le groupe éthoxy peut être introduit par une réaction d’alkylation, où le dérivé de quinoléine est mis à réagir avec de l’iodure d’éthyle en présence d’une base comme le carbonate de potassium.
Formylation : L’étape finale implique la formylation du dérivé de quinoléine pour introduire le groupe aldéhyde. Cela peut être réalisé à l’aide de la réaction de Vilsmeier-Haack, qui implique la réaction du dérivé de quinoléine avec du DMF et du POCl3.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement la mise à l’échelle des procédures de synthèse en laboratoire, l’optimisation des conditions de réaction pour obtenir des rendements et une pureté plus élevés, et la garantie de la sécurité et du respect de l’environnement. La chimie en flux continu et les plateformes de synthèse automatisées pourraient être utilisées pour améliorer l’efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-((4-Chlorophényl)thio)-6-éthoxyquinoléine-3-carbaldéhyde peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe aldéhyde peut être réduit en alcool primaire à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : L’atome de chlore du groupe 4-chlorophénylthio peut être substitué par d’autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium et d’aluminium (LiAlH4)
Substitution : Amines, thiols, hydrure de sodium (NaH)
Principaux produits formés
Oxydation : Acide 2-((4-Chlorophényl)thio)-6-éthoxyquinoléine-3-carboxylique
Réduction : 2-((4-Chlorophényl)thio)-6-éthoxyquinoléine-3-méthanol
Substitution : Divers dérivés substitués selon le nucléophile utilisé
4. Applications de la recherche scientifique
Le 2-((4-Chlorophényl)thio)-6-éthoxyquinoléine-3-carbaldéhyde a plusieurs applications de recherche scientifique :
Chimie médicinale : Ce composé peut être utilisé comme un bloc de construction pour la synthèse d’agents thérapeutiques potentiels, en particulier ceux ciblant le cancer et les maladies infectieuses.
Études biologiques : Il peut être utilisé comme une sonde pour étudier les voies et les interactions biologiques, en particulier celles impliquant des dérivés de la quinoléine.
Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés électroniques et optiques spécifiques.
Synthèse chimique : Il sert d’intermédiaire dans la synthèse de molécules plus complexes et peut être utilisé dans diverses transformations organiques.
Applications De Recherche Scientifique
2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving quinoline derivatives.
Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mécanisme D'action
Le mécanisme d’action du 2-((4-Chlorophényl)thio)-6-éthoxyquinoléine-3-carbaldéhyde dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, modulant leur activité. Le noyau quinoléine peut s’intercaler avec l’ADN, inhibant les processus de réplication et de transcription. Le groupe 4-chlorophénylthio peut améliorer l’affinité de liaison et la spécificité à certaines cibles moléculaires.
Comparaison Avec Des Composés Similaires
Composés similaires
2-((4-Chlorophényl)thio)quinoléine-3-carbaldéhyde : Est dépourvu du groupe éthoxy, ce qui peut affecter sa solubilité et sa réactivité.
6-Éthoxyquinoléine-3-carbaldéhyde : Est dépourvu du groupe 4-chlorophénylthio, ce qui peut réduire son activité biologique.
2-((4-Méthylphényl)thio)-6-éthoxyquinoléine-3-carbaldéhyde : Le groupe méthyle peut modifier les propriétés électroniques et la réactivité du composé.
Unicité
Le 2-((4-Chlorophényl)thio)-6-éthoxyquinoléine-3-carbaldéhyde est unique en raison de la combinaison de ses substituants, qui confèrent des propriétés électroniques, stériques et de solubilité spécifiques. Cela en fait un composé polyvalent pour diverses applications dans la recherche scientifique et les procédés industriels.
Propriétés
Formule moléculaire |
C18H14ClNO2S |
|---|---|
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfanyl-6-ethoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C18H14ClNO2S/c1-2-22-15-5-8-17-12(10-15)9-13(11-21)18(20-17)23-16-6-3-14(19)4-7-16/h3-11H,2H2,1H3 |
Clé InChI |
PNCILGRDEHIROS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


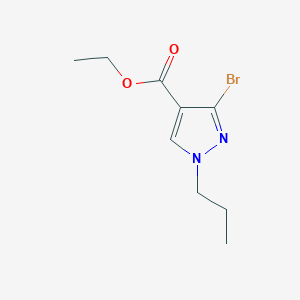

![2-(7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B11786532.png)
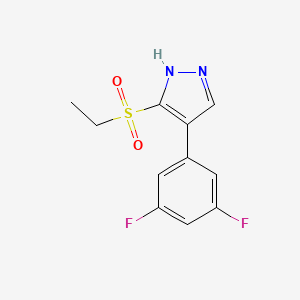
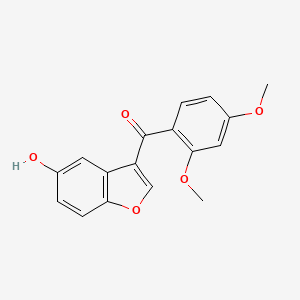
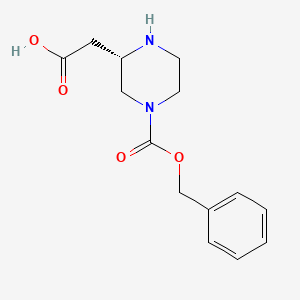
![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)

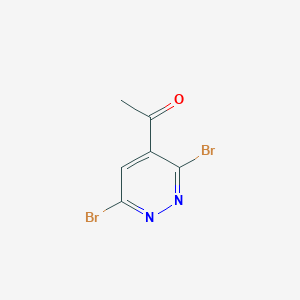


![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)
![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)
![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)
